molecular formula C13H20ClNO B6344071 [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine hydrochloride CAS No. 1240590-98-0

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine hydrochloride

Cat. No.: B6344071
CAS No.: 1240590-98-0
M. Wt: 241.76 g/mol
InChI Key: XEJPNHPGLAMKLP-WVLIHFOGSA-N
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Description

The compound (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is a secondary amine hydrochloride salt characterized by an (E)-configured propenyl chain linking a 2-methoxyphenyl group to a propylamine moiety. Its molecular formula is C₁₃H₂₀ClNO, with a molecular weight of 241.757 g/mol . The 2-methoxy substituent on the aromatic ring is a critical structural feature, influencing electronic and steric properties, which may affect solubility, receptor binding, and pharmacokinetics.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-propylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-3-10-14-11-6-8-12-7-4-5-9-13(12)15-2;/h4-9,14H,3,10-11H2,1-2H3;1H/b8-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJPNHPGLAMKLP-WVLIHFOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC=CC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC/C=C/C1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is an organic compound characterized by a propyl amine functional group linked to a propene chain with a methoxyphenyl substituent. Its molecular formula is C₁₃H₂₀ClNO, and it has a molecular weight of approximately 241.76 g/mol. The hydrochloride form enhances solubility and stability, making it suitable for various biological applications.

The compound features a double bond between the second and third carbon atoms of the propene chain, which contributes to its reactivity. The presence of the methoxy group (-OCH₃) on the phenyl ring influences the electronic properties of the molecule, potentially affecting its interactions with biological targets.

Synthesis

The synthesis of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride typically involves:

  • Starting Materials : Propylamine and 2-methoxyphenylprop-2-enal.
  • Reaction Conditions : The reaction is performed under controlled conditions, often using catalysts to facilitate the formation of the desired product.
  • Formation of Hydrochloride Salt : The resultant amine is treated with hydrochloric acid to produce the hydrochloride salt.

Biological Activity

The biological activity of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride remains under-researched, but insights can be drawn from studies on structurally similar compounds.

Antimicrobial Activity

Research on related alkaloids indicates potential antibacterial and antifungal properties. For instance, alkaloids have shown effectiveness against various pathogenic microorganisms by disrupting cell membrane integrity and inhibiting efflux pumps .

CompoundActivityMinimum Inhibitory Concentration (MIC)
SanguinarineAntibacterial75 µg/mL against B. subtilis
BerberineAntifungal0.04 M against Candida albicans
PiperineAntibacterial<125 µg/mL against E. coli

The mechanism through which compounds like (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride may exert their effects includes:

  • Membrane Permeability : High lipophilicity allows these compounds to penetrate bacterial membranes, leading to cell lysis.
  • Inhibition of Efflux Pumps : Similar compounds have been shown to inhibit bacterial efflux pumps, enhancing their antimicrobial efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position Isomers

(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine Hydrochloride
  • Key Difference : The methoxy group is at the para position (4-methoxy) instead of the ortho (2-methoxy) position.
  • Steric Effects: The ortho-methoxy group introduces steric hindrance near the propenyl chain, which may restrict rotational freedom or reduce binding affinity in sterically sensitive environments .

Piperazine-Containing Analogs (HBK Series)

Several HBK compounds (e.g., HBK15 , HBK16 ) from incorporate a 2-methoxyphenylpiperazine core but differ in their alkyl/aryloxy side chains:

  • HBK15: Features a 2-chloro-6-methylphenoxyethoxyethyl side chain.
  • HBK16: Contains a 2-chloro-5-methylphenoxypropyl group.
  • Comparison :
    • Lipophilicity : The HBK compounds have larger molecular weights and extended alkyl/aryl chains, increasing lipophilicity and likely prolonging retention times in HPLC (e.g., 4.69–5.10 min for related compounds in ).
    • Pharmacological Relevance : Piperazine moieties are common in serotonin and dopamine receptor ligands. The absence of a piperazine ring in the target compound may limit its affinity for such targets but reduce metabolic instability associated with heterocycles .

Substituted Benzylamine Derivatives

Compounds like methyl[2-(2-methoxyphenyl)-1-methylpropyl]amine hydrochloride () and N-(3-Methoxybenzyl)-1-propanamine hydrochloride () share structural motifs with the target compound:

  • Key Differences :
    • Branching vs. Linear Chains : Branched alkyl chains (e.g., 1-methylpropyl) may enhance membrane permeability but reduce aqueous solubility.
    • Aromatic Group Variations : Substitutions like 3-methoxy (vs. 2-methoxy) alter electronic distribution and steric bulk, impacting target engagement .

Physicochemical and Analytical Data Comparison

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Substituent Position Purity (%) Retention Time (min) Key Structural Features Source
Target Compound C₁₃H₂₀ClNO 241.757 2-methoxy - - (E)-propenyl, propylamine
4-Methoxy Isomer C₁₃H₂₀ClNO 241.757 4-methoxy - - (E)-propenyl, para substitution
HBK15 - - 2-chloro, 6-methyl - - Piperazine, chlorophenoxyethyl chain
3-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-5-methyl... (Cpd10) - - 2-methoxy, naphthyl 99.04 4.69 Piperazine, naphthyl, hydroxypropyl
Notes:
  • Purity and Retention Time : Compounds with bulkier substituents (e.g., naphthyl in Compound 10, ) exhibit higher retention times (4.69 min) due to increased hydrophobicity. The target compound’s simpler structure may result in shorter retention times, but empirical data are lacking.
  • Synthetic Feasibility : The HBK series () highlights the challenges of introducing multiple substituents (e.g., chloro, methyl) while maintaining purity (>97% for most derivatives). The target compound’s synthesis likely prioritizes simplicity and yield .

Implications for Drug Design

  • Ortho vs. Para Methoxy : The ortho position may enhance selectivity for sterically constrained binding pockets (e.g., GPCRs), while para substitution could improve solubility for CNS penetration.
  • Role of Propenyl Configuration : The (E)-configuration in the target compound likely stabilizes the molecule against isomerization, a critical factor in maintaining consistent bioactivity .

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